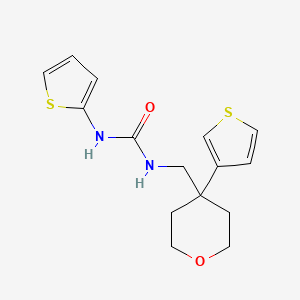

1-(thiophen-2-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(thiophen-2-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C15H18N2O2S2 and its molecular weight is 322.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(thiophen-2-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a novel derivative within the class of thiourea and urea compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and its potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

This structure incorporates a thiophene ring, a tetrahydropyran moiety, and a urea functional group, which are critical for its biological interactions.

Biological Activity Overview

Recent studies have demonstrated that thiourea and urea derivatives exhibit a wide range of biological activities including:

- Anticancer : Many compounds in this class have shown promising results in inhibiting various cancer cell lines.

- Antimicrobial : These compounds also display antibacterial and antifungal properties.

- Analgesic and Anti-inflammatory : Some derivatives are noted for their pain-relieving and inflammation-reducing effects.

Anticancer Activity

A significant aspect of the biological activity of this compound is its potential as an anticancer agent.

Case Studies

-

In vitro Studies :

- The compound was tested against several cancer cell lines including MDA-MB-231 (breast cancer), SK-MEL (melanoma), and others. It exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity.

- A study reported that derivatives with specific substitutions on the thiophene ring enhanced anticancer activity, suggesting a strong SAR correlation .

- Mechanism of Action :

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

- Bacterial Inhibition :

- Fungal Activity :

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Biological Activity (IC50 μM) |

|---|---|

| Thiophene (2-position) | 15.6 |

| Tetrahydropyran (4-position) | 20.3 |

| Urea linkage | 12.5 |

The presence of electron-donating groups on the thiophene ring significantly enhances the anticancer activity, while bulky substituents tend to reduce efficacy .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds containing thiophene and urea moieties exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit cell proliferation, with IC50 values indicating strong antiproliferative activity across multiple cancer types. For instance, a related compound demonstrated GI50 values ranging from 15.1 to 28.7 µM against different cancer cell lines, highlighting its potential as an anticancer agent .

- Urease Inhibition : The compound's structure is reminiscent of known urease inhibitors, which are vital in treating conditions like peptic ulcers and kidney stones. Urease inhibitors are crucial in pharmaceutical chemistry, and the thiourea skeleton has been identified as a promising scaffold for developing novel urease inhibitors . The incorporation of thiophene groups may enhance the binding affinity to the urease enzyme.

- Antimicrobial Properties : Compounds similar to 1-(thiophen-2-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea have shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.

Agricultural Applications

- Pesticidal Activity : The unique structure of this compound may confer insecticidal or fungicidal properties. Research into related urea derivatives has indicated effectiveness against agricultural pests and pathogens, making this compound a candidate for further exploration in agrochemicals.

Material Science Applications

- Conductive Polymers : The incorporation of thiophene units into polymers can enhance their electrical conductivity. This property is beneficial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the electronic properties through structural variations makes this compound an interesting subject for material science research.

Case Studies

| Application | Study Reference | Findings |

|---|---|---|

| Anticancer | PMC9570211 | Demonstrated cytotoxic effects on multiple cancer cell lines with varying GI50 values. |

| Urease Inhibition | PMC9570211 | Identified as a potential urease inhibitor with significant binding affinity. |

| Antimicrobial | Exhibited inhibition against Staphylococcus aureus and Escherichia coli. |

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation, particularly at sulfur-containing moieties (e.g., thiophene rings), under conditions such as:

-

Reagent : Hydrogen peroxide (H₂O₂) in acidic medium.

-

Outcome : Oxidation of thiophene to sulfone derivatives, altering electronic properties.

Alkylation Reactions

Alkylation at reactive sites (e.g., urea nitrogen) can occur via:

-

Reagent : Methyl iodide (MeI) in polar aprotic solvents (e.g., DMF).

Hydrolysis

Hydrolysis under acidic/basic conditions:

-

Reagent : HCl (acidic) or NaOH (basic).

-

Outcome : Cleavage of the urea linkage to yield primary amines and carbamates.

Nucleophilic Substitution

The tetrahydropyran ring may undergo substitution at the 4-position:

-

Reagent : Thiols (e.g., mercaptans) or amines.

-

Outcome : Substituted derivatives with altered biological activity.

Urea Formation via Isocyanate Reaction

The synthesis involves nucleophilic attack of the amine on the isocyanate’s carbonyl carbon, forming a carbamate intermediate that rearranges to the final urea product.

Mechanism :

-

Nucleophilic attack : Amine (R–NH₂) reacts with isocyanate (O=C=N–R').

-

Carbamate formation : Intermediate formation of a carbamate (R–NH–CO–O–R').

-

Rearrangement : Elimination of CO₂ to yield the urea (R–NH–CO–NH–R').

Oxidation Pathways

Thiophene oxidation proceeds via electrophilic addition of H₂O₂ to the sulfur atom, forming sulfone derivatives. This reaction is highly dependent on solvent (e.g., THF) and temperature (e.g., 0–5°C).

Biological Activity

While direct data for this compound is limited, structurally similar urea derivatives (e.g., 1-(thiophen-2-ylmethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea) have shown:

-

Antiproliferative effects : Against cancer cell lines (e.g., A549, HCT-116) with IC₅₀ values comparable to sorafenib.

-

Enzyme inhibition : Potential modulation of kinases or proteases via hydrogen bonding with urea groups.

Structural Modifications

-

SAR studies : Substituent variations on thiophene or tetrahydropyran rings enhance binding affinity to targets.

-

Toxicity : Preliminary assessments suggest further in vivo studies are required.

Propriétés

IUPAC Name |

1-thiophen-2-yl-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-14(17-13-2-1-8-21-13)16-11-15(4-6-19-7-5-15)12-3-9-20-10-12/h1-3,8-10H,4-7,11H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKNGFIXEYLNCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)NC2=CC=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.